molecular formula C17H17N3O3S B3918417 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide

2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide

Cat. No. B3918417
M. Wt: 343.4 g/mol
InChI Key: KDAJVSLQLXUDLS-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide, also known as MBT-NH-NB, is a compound that has gained attention in the scientific community due to its potential applications in medicine and biology. This compound is a hydrazide derivative that contains both thioether and nitro groups in its structure. The aim of

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the survival of cancer cells, bacteria, fungi, and viruses. 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide has been reported to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of immune system activity. It has also been shown to have a potential role in the regulation of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide is its broad-spectrum activity against various types of cancer cells, bacteria, fungi, and viruses. It also exhibits low toxicity and high selectivity for target cells. However, one of the limitations of 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

The potential applications of 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide in medicine and biology are vast and diverse. Some of the future directions for research on 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide include:
1. Optimization of the synthesis method to improve the yield and purity of 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide.
2. Investigation of the mechanism of action of 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide to identify its molecular targets and pathways.
3. Evaluation of the efficacy of 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide in animal models of various diseases, including cancer, bacterial and fungal infections, and neurodegenerative diseases.
4. Development of novel formulations of 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide to improve its solubility and bioavailability.
5. Identification of potential drug interactions and side effects of 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide to ensure its safety and efficacy in clinical trials.
In conclusion, 2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide is a compound with promising potential for various applications in medicine and biology. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical studies.

Scientific Research Applications

2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide has been extensively studied for its potential application in medicine and biology. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. In addition, it has been reported to have a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-13-6-8-14(9-7-13)11-24-12-17(21)19-18-10-15-4-2-3-5-16(15)20(22)23/h2-10H,11-12H2,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAJVSLQLXUDLS-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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